molecular formula C21H22N4O2S2 B2818960 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392295-21-5

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No. B2818960
CAS RN: 392295-21-5
M. Wt: 426.55
InChI Key: KTRNYTDVUDNFNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a thioether. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the amide group would likely have a significant impact on the compound’s overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through extensive biological testing .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

The future research directions for a compound like this could include further studies into its synthesis, its reactivity, and its potential uses. This could involve testing the compound for potential biological activity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-12-5-6-14(3)17(9-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-8-7-13(2)15(4)10-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRNYTDVUDNFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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